5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- is a complex organic compound with the molecular formula C12H12N2O2S. This compound is known for its unique structure, which includes a sulfonyl group and piperazine rings. It is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- typically involves the reaction of benzenamine derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted piperazine compounds .
Wissenschaftliche Forschungsanwendungen
Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the piperazine rings can interact with various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aniline, 3,3’-sulfonyldi-
- Bis (m-aminophenyl) sulfone
- 3,3’-Diaminodiphenyl sulfone
- 3,3’-Diaminophenyl sulfone
- 3,3’-Sulfonylbis (aniline)
- 3,3’-Sulfonyldianiline
- Sulfone, bis (m-aminophenyl)
- Sulfone, bis (3-aminophenyl)
- 3,3’-Diaminodifenylsulfon
- 3-Aminophenyl sulfone
- 3-Aminophenyl sulphone
Uniqueness
Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- is unique due to its specific combination of a sulfonyl group and piperazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
23711-09-3 |
---|---|
Molekularformel |
C22H32N6O2S |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
5-[3-amino-4-(4-methylpiperazin-1-yl)phenyl]sulfonyl-2-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C22H32N6O2S/c1-25-7-11-27(12-8-25)21-5-3-17(15-19(21)23)31(29,30)18-4-6-22(20(24)16-18)28-13-9-26(2)10-14-28/h3-6,15-16H,7-14,23-24H2,1-2H3 |
InChI-Schlüssel |
AYTNOVKFMCBSNM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCN(CC4)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.